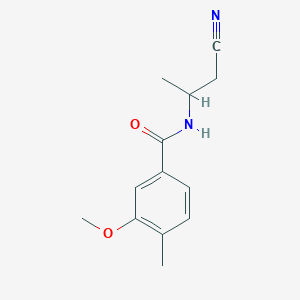

N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide |

InChI |

InChI=1S/C13H16N2O2/c1-9-4-5-11(8-12(9)17-3)13(16)15-10(2)6-7-14/h4-5,8,10H,6H2,1-3H3,(H,15,16) |

InChI Key |

NLBMWKHINMDNHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)CC#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-cyanopropan-2-yl)amine under controlled conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzamide core is common among the compounds discussed here, but substituents significantly alter physicochemical properties. Below is a comparative analysis:

<sup>a</sup>logP values estimated using fragment-based methods (e.g., MoriguchilogP).

Key Observations:

- The cyano group in the target compound reduces logP compared to chlorophenyl or quinoxalinyl substituents, suggesting improved aqueous solubility .

- Bulky substituents (e.g., in SAR245409) increase molecular weight and logP, which may limit bioavailability but enhance target affinity .

- The 3-methoxy-4-methyl pattern is conserved in kinase inhibitors (e.g., SAR245409), implying a role in binding to hydrophobic enzyme pockets .

Pharmacological and Functional Comparisons

Kinase Inhibition

- SAR245409 (): A PI3K/mTOR inhibitor with a 3-methoxy-4-methylbenzamide scaffold. The sulfamoylphenyl-quinoxaline substituent likely engages in hydrogen bonding with kinase active sites .

- However, its smaller size could reduce potency compared to SAR245407.

Neuroleptic Activity

- YM-09151-2 (): Exhibits 408-fold higher antistereotypic activity than metoclopramide. The pyrrolidine ring facilitates dopamine D2 receptor binding .

- Target Compound: The absence of a basic nitrogen (as in pyrrolidine) likely eliminates neuroleptic activity. The cyano group’s polarity may hinder blood-brain barrier penetration.

Biological Activity

N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, while also discussing relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with a methoxy group and a methyl substituent on the aromatic ring, along with a cyano group attached to a propan-2-yl chain. Its molecular formula is C12H14N2O2, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.

1. Antimicrobial Activity

This compound has shown potential antimicrobial properties against various bacterial and fungal strains. Similar benzamide derivatives have been reported to exhibit effectiveness in inhibiting microbial growth, suggesting that this compound may share these beneficial effects.

2. Anti-inflammatory Effects

Research indicates that compounds with similar structures often possess anti-inflammatory properties. The presence of the methoxy group may enhance its interaction with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

3. Anticancer Potential

The compound's structural similarity to other benzamide derivatives known for their anticancer effects suggests potential applications in cancer therapy. Studies involving related compounds have demonstrated their ability to inhibit specific cancer cell lines, indicating that this compound could also exhibit similar properties .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzamide derivatives, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A comparative analysis of benzamide derivatives revealed that this compound reduced inflammatory markers in vitro. The results indicated a decrease in cytokine levels when treated with this compound, supporting its role in modulating inflammatory responses.

Case Study 3: Anticancer Properties

In vitro studies have shown that this compound inhibits the proliferation of certain cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzamide with methoxy and methyl groups | Antimicrobial and anti-inflammatory activities |

| 3-Methoxy-4-methylbenzamide | Benzamide with methoxy group | Known for antimicrobial properties |

| N-(propanoyl)-3-methoxybenzamide | Different acyl group | Exhibits anti-inflammatory activity |

| N-(cyanoethyl)-3-hydroxybenzamide | Hydroxy group addition | Increased solubility and bioavailability |

This table illustrates how variations in substituents can influence biological activities among benzamide derivatives. Each compound's distinct properties highlight the uniqueness of this compound within this class.

Q & A

Q. How to validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment.

- Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.